(R)-(-)-Hydroxy Chloroquine Diphosphate
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Overview
Description
®-(-)-Hydroxy Chloroquine Diphosphate is a derivative of chloroquine, a well-known antimalarial drug. This compound has gained attention due to its potential therapeutic applications beyond malaria treatment, including autoimmune diseases and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Hydroxy Chloroquine Diphosphate typically involves the modification of chloroquine. One common method includes the reaction of chloroquine with a suitable hydroxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent at a specific temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of ®-(-)-Hydroxy Chloroquine Diphosphate involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
®-(-)-Hydroxy Chloroquine Diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic potential.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxychloroquine derivatives with enhanced antiviral properties .
Scientific Research Applications
®-(-)-Hydroxy Chloroquine Diphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ®-(-)-Hydroxy Chloroquine Diphosphate involves multiple pathways:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial parasites, leading to their death.
Autophagy Inhibition: Blocks the fusion of autophagosomes with lysosomes, disrupting cellular homeostasis and leading to cell death.
DNA and RNA Polymerase Inhibition: Interferes with the replication of viral genomes, making it effective against certain viral infections.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: The parent compound, primarily used for malaria treatment.
Hydroxychloroquine: A closely related compound with similar therapeutic applications but different pharmacokinetic properties.
Uniqueness
®-(-)-Hydroxy Chloroquine Diphosphate is unique due to its specific enantiomeric form, which can exhibit different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to reduced side effects and enhanced therapeutic efficacy .
Properties
Molecular Formula |
C18H32ClN3O9P2 |
---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3O.2H3O4P/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;2*1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*(H3,1,2,3,4)/t14-;;/m1../s1 |
InChI Key |
CRCWPKGKPRVXAP-FMOMHUKBSA-N |
Isomeric SMILES |
CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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